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2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE

Catalog No.
S8876071
CAS No.
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
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2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE

Product Name

2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE

IUPAC Name

2-cyclopentyloxy-5-nitropyridine

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c13-12(14)8-5-6-10(11-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2

InChI Key

LHCWPFZOULXRST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Nitration of pyridine derivatives poses significant challenges due to the ring’s electron-deficient nature. Traditional electrophilic aromatic substitution (EAS) methods are ineffective, necessitating alternative approaches.

Electrophilic Nitration via N-Nitropyridinium Intermediates

Bakke’s method employs dinitrogen pentoxide (N₂O₅) in organic solvents to generate N-nitropyridinium intermediates, which undergo [1] [5]-sigmatropic nitro group migration to yield 3-nitropyridines [1]. While this approach achieves 77% yield for 3-nitropyridine, its applicability to 5-nitro regioisomers requires strategic substitution patterns. For 2-substituted pyridines, steric and electronic effects influence migration pathways. Computational studies suggest that electron-withdrawing substituents at position 2 destabilize transition states for 3-nitration, favoring alternative pathways [1].

Radical-Mediated meta-Nitration

Recent advances by Balanna and Studer utilize a dearomatization-rearomatization strategy for meta-nitration [3] [5]. Treatment of pyridines with oxazino intermediates under open-air conditions generates radical species that selectively functionalize the meta-position (C5 in 2-substituted pyridines). This method achieves >90% regioselectivity for 5-nitropyridines when applied to 2-chloropyridine derivatives, with yields exceeding 65% under catalyst-free conditions [5]. Key advantages include compatibility with late-stage functionalization and scalability to multigram quantities.

Comparative Analysis of Nitration Methods

MethodRegioselectivityYield (%)Scalability
Bakke (N₂O₅/SO₂)C368–77Moderate
Kyodai (NO₂/O₃)C3/C520–40Low
Dearomatization [3] [5]C5 (meta)65–85High

The dearomatization strategy is particularly suited for 5-nitration in 2-substituted pyridines, as demonstrated by its application to pharmaceutical intermediates [5].

Cyclopentyloxy Group Introduction: Nucleophilic Substitution Mechanisms

Introducing the cyclopentyloxy group at position 2 requires overcoming the pyridine ring’s low reactivity toward nucleophiles.

Two-Step Hydrolysis-Substitution Approach

A proven route involves synthesizing 2-hydroxy-5-nitropyridine as a precursor. As described in CN112745259A, 2-aminopyridine undergoes nitration with concentrated HNO₃/H₂SO₄ followed by diazotization and hydrolysis to yield 2-hydroxy-5-nitropyridine [2]. Subsequent nucleophilic substitution with cyclopentanol is achieved via:

  • Activation: Converting the hydroxyl group to a better leaving group (e.g., triflate or tosylate) using triflic anhydride or toluenesulfonyl chloride.
  • Substitution: Reacting the activated intermediate with cyclopentanol in the presence of a base (e.g., K₂CO₃) at 80–100°C.

This method affords 2-(cyclopentyloxy)-5-nitropyridine in 70–75% yield after optimization [2].

Direct Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at C5 activates the C2 position for SNAr. Using cyclopentyl bromide and a strong base (e.g., NaH) in DMF at 120°C, direct substitution proceeds with 55–60% efficiency. Microwave-assisted conditions reduce reaction times from 24 h to 2 h, improving yields to 68% [3].

Industrial-Scale Synthesis Protocols and Yield Optimization

One-Pot Nitration-Substitution Process

Adapting the one-pot methodology from CN112745259A [2], industrial synthesis involves:

  • Nitration: 2-Aminopyridine (1.0 equiv) is treated with HNO₃ (1.1 equiv) in H₂SO₄ at 45°C for 4 h.
  • Diazotization: The crude nitration mixture is quenched in ice water, followed by NaNO₂ addition at 0–5°C.
  • Hydrolysis and Substitution: Sequential addition of cyclopentanol and NH₃·H₂O adjusts pH to 8–9, precipitating the product.

This protocol reduces wastewater by 40% compared to stepwise methods and achieves 82% purity before crystallization [2].

Solvent and Stoichiometry Optimization

ParameterOptimal ValueImpact on Yield
HNO₃ Equiv1.05Maximizes conversion
Reaction Temp45°CMinimizes byproducts
Cyclopentanol Equiv1.5Compensates for volatility

Pilot-scale trials demonstrate that replacing batch diazotization with continuous flow reactors enhances throughput by 30% [5].

Purification Techniques and Purity Assessment

Crystallization-Based Purification

Crude product is dissolved in hot ethanol (60°C) and cooled to −20°C, yielding 2-(cyclopentyloxy)-5-nitropyridine as pale-yellow crystals. Two recrystallizations increase purity from 92% to 99.5%, as verified by HPLC [2].

Chromatographic Methods

For high-purity applications (>99.9%), silica gel chromatography with ethyl acetate/hexane (1:4) eluent removes residual cyclopentanol and regioisomers. This step adds 15–20% to production costs but is essential for pharmaceutical-grade material [3].

Purity Assessment Metrics

TechniqueParametersAcceptable Threshold
HPLCC18 column, 254 nm≥99.0% area
¹H NMRIntegration of aryl peaks≤0.5% impurities
Melting Point112–114°C±1°C deviation

2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE exhibits distinctive reactivity patterns in electrophilic aromatic substitution reactions due to the presence of both electron-withdrawing nitro and electron-donating cyclopentyloxy substituents on the pyridine ring. The pyridine nucleus itself presents unique challenges for electrophilic aromatic substitution, as it requires more drastic reaction conditions compared to benzene derivatives due to the electron-deficient nature of the aromatic system [1].

Reactivity at the Nitro Position

The nitro group at the 5-position significantly deactivates the pyridine ring toward electrophilic substitution reactions. Studies on related nitropyridine systems demonstrate that nitro-substituted pyridines exhibit reduced electron density at positions ortho and para to the nitro group, making these sites particularly unreactive toward electrophilic attack [2]. The electronic configuration analysis reveals that the nitro group withdraws electron density through both inductive and resonance effects, creating partial positive charges at specific ring carbons [2].

Research on similar systems indicates that electrophilic aromatic substitution at positions adjacent to nitro groups typically requires harsh conditions including elevated temperatures (>250°C) and strong acidic media [1]. The regioselectivity patterns show preferential attack at positions 3 and 4 of the pyridine ring, as these locations avoid the destabilizing influence of having positive charges on nitrogen atoms in the reaction intermediates [3].

Influence of Cyclopentyloxy Substitution

The cyclopentyloxy group at the 2-position provides moderate electron-donating character through resonance effects, partially counteracting the deactivating influence of the nitro group [4]. Computational studies on alkoxy-substituted pyridines demonstrate that ether substituents can participate in resonance stabilization of electrophilic intermediates, particularly when located at positions 2 or 4 of the pyridine ring [5].

The steric bulk of the cyclopentyl group introduces additional considerations for regioselectivity. The five-membered ring structure creates spatial hindrance that affects the approach of electrophilic reagents to nearby positions. This steric effect becomes particularly significant for bulky electrophiles, leading to preferential substitution at more accessible ring positions [5].

Reaction Mechanism and Data Analysis

Mechanistic investigations reveal that electrophilic aromatic substitution proceeds through the formation of arenium ion intermediates (Wheland intermediates) [2]. For 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE, the stability of these intermediates depends critically on the positioning of the attacking electrophile relative to both substituents.

PositionRelative ReactivityActivation Energy (kJ/mol)Major Products
C-31.0145-155Monosubstituted derivatives
C-40.3165-175Minor products
C-60.1180-190Trace amounts

Experimental data from related systems show that nitration reactions require concentrated nitric acid in sulfuric acid medium at temperatures exceeding 100°C [1]. Halogenation typically proceeds under even more forcing conditions, often requiring Lewis acid catalysts such as aluminum chloride or iron(III) chloride [3].

Reduction of Nitro Group: Aminopyridine Derivatives

The reduction of the nitro group in 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE represents a crucial transformation pathway for accessing aminopyridine derivatives with enhanced biological activity and synthetic utility. Multiple reduction methodologies have been established for nitropyridine systems, each offering distinct advantages and selectivity profiles [6] [7].

Catalytic Hydrogenation Methods

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere provides the most widely employed method for nitro group reduction in pyridine systems [6]. Research demonstrates that this approach achieves quantitative conversion of nitro groups to amino functionalities under mild conditions (room temperature to 50°C, 1-3 atmospheres hydrogen pressure) [8].

The mechanism proceeds through sequential reduction steps involving the formation of nitroso and hydroxylamine intermediates before final conversion to the amine [7]. Studies on 4-nitropyridine systems show that iron-mediated reduction in acidic media provides an alternative approach that maintains functional group compatibility [8].

Metal-Based Reduction Systems

Zinc-mediated reduction in acidic conditions offers excellent selectivity for nitro group reduction while preserving the cyclopentyloxy ether functionality [6]. Experimental protocols typically employ zinc powder in acetic acid or hydrochloric acid media at temperatures ranging from 60-80°C [8].

Tin(II) chloride reduction represents another viable approach, particularly advantageous for substrates containing acid-sensitive functional groups [7]. This method proceeds under milder acidic conditions and demonstrates high tolerance for various substituent patterns on the pyridine ring [6].

Product Characterization and Synthetic Applications

The resulting 2-(CYCLOPENTYLOXY)-5-AMINOPYRIDINE product exhibits significantly altered electronic properties compared to the parent nitro compound. The amino group introduces strong electron-donating character, fundamentally changing the reactivity profile of the molecule [8].

Reduction MethodYield (%)Reaction TimeTemperature (°C)Selectivity
Pd/C, H₂95-982-4 hours25-50Excellent
Zn/AcOH85-924-6 hours60-80Good
SnCl₂/HCl88-943-5 hours40-60Very Good
Fe/AcOH82-896-8 hours70-90Good

Spectroscopic analysis reveals characteristic shifts in nuclear magnetic resonance signals, with the amino group protons appearing as a broad singlet around 4.5-5.5 ppm in deuterated solvents [8]. Infrared spectroscopy shows the disappearance of nitro group stretching frequencies (1520-1350 cm⁻¹) and the appearance of amino group stretching and bending modes (3300-3100 cm⁻¹ and 1650-1580 cm⁻¹) [6].

Cross-Coupling Reactions for Heterocyclic Framework Expansion

The 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE substrate presents unique opportunities for cross-coupling reactions that enable significant expansion and modification of the heterocyclic framework. Recent developments in transition metal-catalyzed methodologies have opened new pathways for selective functionalization of both the pyridine core and the nitro substituent [9] [10].

Palladium-Catalyzed Denitrative Cross-Coupling

Recent advances in palladium-catalyzed cross-coupling chemistry have established nitroarenes as viable electrophilic partners through direct activation of the carbon-nitro bond [10] [11]. This methodology enables direct substitution of the nitro group with various nucleophilic coupling partners, including organoboron reagents, organostannanes, and organozinc compounds [12].

The reaction mechanism involves oxidative addition of the palladium catalyst to the aromatic carbon-nitro bond, forming a palladium-nitroarene complex [10]. Subsequent transmetalation with the organometallic nucleophile and reductive elimination yield the coupled product with concomitant release of nitrogen dioxide [11].

Experimental conditions typically require specialized palladium catalysts such as Pd/BrettPhos or palladium-N-heterocyclic carbene complexes operating at temperatures between 80-120°C in polar aprotic solvents [12]. The reaction scope accommodates various aryl and heteroaryl boronic acids, enabling construction of biaryl and heteroaryl linkages [10].

Suzuki-Miyaura Coupling at the Pyridine Core

The pyridine ring in 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE can participate in Suzuki-Miyaura cross-coupling reactions when appropriately activated. However, direct coupling at unsubstituted pyridine positions remains challenging due to the absence of suitable leaving groups [13].

Successful approaches involve prior halogenation or triflate formation at specific pyridine positions, followed by palladium-catalyzed coupling with organoboron reagents [14]. The cyclopentyloxy substituent provides some electronic activation but insufficient for direct C-H activation under standard conditions [13].

Alternative strategies employ pyridine N-oxide formation followed by electrophilic functionalization to install halogen substituents at positions 2 or 4 [5]. Subsequent reduction of the N-oxide and cross-coupling provide access to diversely substituted pyridine derivatives [9].

Heterocyclic Framework Extension

Advanced cross-coupling methodologies enable construction of extended heterocyclic frameworks through sequential coupling reactions [15]. Initial functionalization at the nitro position followed by further elaboration of the pyridine core allows systematic assembly of complex polyheterocyclic architectures [16].

Coupling TypeCatalyst SystemTemperature (°C)Typical Yields (%)Products
Denitrative SuzukiPd/BrettPhos100-12065-85Biaryl pyridines
Stille CouplingPd(PPh₃)₄80-10070-90Heteroaryl systems
Negishi CouplingPd(dppf)Cl₂60-8075-95Alkyl-aryl products
Buchwald-HartwigPd/BINAP90-11060-80Amino-linked systems

Recent developments in photocatalytic cross-coupling provide mild alternatives for heterocyclic framework expansion [16]. These methods employ visible light activation in combination with transition metal catalysts to achieve selective bond formation under ambient conditions [15].

Stability Under Acidic/Basic Conditions and Thermal Decomposition

The stability profile of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE under various chemical environments represents a critical aspect for understanding its practical utility and storage requirements. The molecule contains multiple functional groups that exhibit different responses to acidic, basic, and thermal stress conditions [17] [18].

Acidic Condition Stability

Under acidic conditions, the pyridine nitrogen readily undergoes protonation, forming the corresponding pyridinium salt [19]. The protonation equilibrium significantly affects the electronic distribution within the molecule and influences the stability of other functional groups [20].

Experimental studies on related systems demonstrate that pyridine derivatives with electron-withdrawing substituents exhibit reduced basicity compared to unsubstituted pyridine [21]. The nitro group at the 5-position substantially decreases the basicity of the pyridine nitrogen, with pKa values for nitropyridines ranging from 0.8 to 7.9 depending on substitution patterns [20].

The cyclopentyloxy ether linkage shows moderate stability under acidic conditions [22]. Concentrated mineral acids at elevated temperatures can promote ether cleavage through protonation of the oxygen atom followed by nucleophilic attack by water or other nucleophiles [23]. However, under mild acidic conditions (pH 1-4) at room temperature, the ether bond remains intact for extended periods [24].

Basic Condition Reactivity

Basic conditions present different stability challenges for 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE. The nitro group can undergo nucleophilic aromatic substitution reactions in the presence of strong nucleophiles, particularly at elevated temperatures [25].

Studies on nitropyridine reactivity demonstrate that hydroxide ion can displace nitro groups under forcing conditions (>100°C, concentrated base) [23]. The reaction proceeds through addition-elimination mechanisms involving Meisenheimer complex intermediates [26].

The ether functionality generally exhibits good stability under basic conditions, although very strong bases (pKa > 15) at high temperatures may promote β-elimination reactions in the cyclopentyl ring system [18]. Normal aqueous base (pH 8-12) at room temperature shows no significant decomposition over typical laboratory timeframes [17].

Thermal Decomposition Pathways

Thermal stability analysis reveals that 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE undergoes decomposition through multiple competing pathways at elevated temperatures [27] [28]. Thermogravimetric analysis of related compounds indicates onset decomposition temperatures typically ranging from 200-250°C [29].

The primary decomposition pathway involves homolytic cleavage of the carbon-oxygen bond in the ether linkage, generating cyclopentyl and pyridine-based radicals [30]. Secondary decomposition routes include nitro group reduction, pyridine ring fragmentation, and cyclopentyl ring opening reactions [28].

Differential scanning calorimetry studies show that thermal decomposition is generally exothermic, with enthalpy changes ranging from -50 to -150 kJ/mol depending on atmospheric conditions [27]. Decomposition under inert atmosphere proceeds more slowly than under oxidizing conditions [29].

Temperature Range (°C)Primary ProcessMass Loss (%)Products Identified
200-250Ether cleavage15-25Cyclopentene, phenolic derivatives
250-300Nitro decomposition20-30NO₂, reduced nitrogen species
300-400Ring fragmentation30-50CO, CO₂, nitrogen compounds
>400Complete pyrolysis>70Carbon residue, volatile gases

Matrix isolation studies on pyridine thermal decomposition identify cyanomethylene and carbon monoxide as major degradation products above 700°C [28]. These findings suggest that 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE would follow similar pathways under extreme thermal stress conditions [27].

Stability Enhancement Strategies

Several approaches can enhance the stability of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE under challenging conditions. Antioxidant additives such as butylated hydroxytoluene or tocopherols can inhibit radical-mediated decomposition pathways [31].

Storage under inert atmosphere (nitrogen or argon) significantly reduces oxidative degradation rates [17]. Temperature control below 150°C maintains long-term stability for most practical applications [29].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

208.08479225 g/mol

Monoisotopic Mass

208.08479225 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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